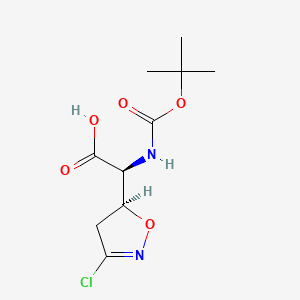
2-Chloropyridine-13C5
Vue d'ensemble
Description
2-Chloropyridine-13C5 is a stable isotopically labeled derivative of 2-chloropyridine. It is a halogenated pyridine compound where five carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in research and analytical applications due to its unique isotopic labeling, which allows for precise identification and quantification in complex mixtures .
Mécanisme D'action
Target of Action
2-Chloropyridine-13C5, also known as 2-Chloro(2,3,4,5,6-13C5)pyridine, is a stable isotopically labeled derivative of 2-chloropyridine . It is primarily used as an intermediate in the production of several chemicals and pharmaceuticals . The compound’s primary targets are often nucleophiles, which interact with the compound to generate pyridine derivatives .
Mode of Action
The mode of action of this compound involves its reaction with nucleophiles. This interaction transforms the heterocycle into pyridine derivatives, with substitutions occurring at the second and fourth carbons on the heterocycle . This process often generates mixtures of products, which require further workup to isolate the desired isomer .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of various chemicals and pharmaceuticals . For instance, the compound is used to generate fungicides and insecticides in the agricultural industry . It also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes .
Pharmacokinetics
The pharmacokinetics of this compound are primarily studied in the context of its use in research and analytical applications . The presence of 13C5 in the compound allows for the identification and quantification of the compound in complex mixtures . It is often used as a standard reference material in mass spectrometry analyses . The compound’s ADME properties, including its absorption, distribution, metabolism, and excretion, are typically studied using other labeled compounds, such as 2-aminopyridine 13C5 and 2-methylpyridine 13C5 .
Result of Action
The result of the action of this compound is the production of various chemicals and pharmaceuticals . For example, some commercial products generated through reactions involving 2-Chloropyridine include pyrithione, pyripropoxyfen, chlorphenamine, and disopyramide . In these conversions, the chloride is displaced .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the introduction of a halogen moiety significantly retards the degradation of the pyridine ring . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of certain chemical groups in the environment.
Analyse Biochimique
Biochemical Properties
It is known that 2-Chloropyridine, the parent compound of 2-Chloropyridine-13C5, reacts with nucleophiles to generate pyridine derivatives . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
It is known that 2-Chloropyridine, the parent compound, can react with nucleophiles to generate pyridine derivatives . This suggests that this compound may exert its effects at the molecular level through similar interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloropyridine-13C5 can be synthesized through the chlorination of pyridine-13C5. The process involves the direct reaction of pyridine-13C5 with chlorine gas. The reaction typically occurs at elevated temperatures and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the vaporization of pyridine-13C5 and its subsequent chlorination in the presence of an ultraviolet light source. This method ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloropyridine-13C5 undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various pyridine derivatives.
Oxidation: It can be oxidized to form 2-chloropyridine-N-oxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, potassium fluoride, and other nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Major Products:
Nucleophilic Substitution: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation: The major product is 2-chloropyridine-N-oxide.
Applications De Recherche Scientifique
2-Chloropyridine-13C5 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Comparaison Avec Des Composés Similaires
2-Chloropyridine: The non-labeled version of 2-chloropyridine-13C5.
3-Chloropyridine: Another isomer with the chlorine atom at the third position.
4-Chloropyridine: An isomer with the chlorine atom at the fourth position.
Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly valuable in research and analytical applications. The presence of carbon-13 allows for detailed studies of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-labeled compounds .
Propriétés
IUPAC Name |
2-chloro(2,3,4,5,6-13C5)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i1+1,2+1,3+1,4+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDGRDCXVWSXDC-CVMUNTFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=N[13C](=[13CH]1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747346 | |
| Record name | 2-Chloro(~13~C_5_)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329835-57-5 | |
| Record name | 2-Chloro(~13~C_5_)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B589553.png)
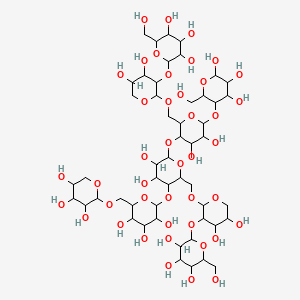
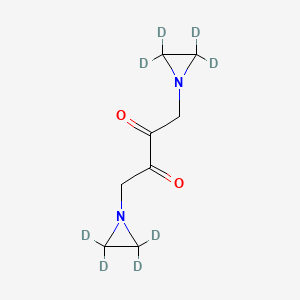
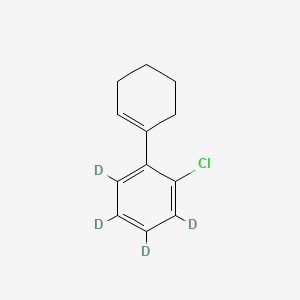

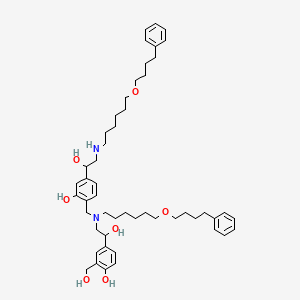
![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)
